molecular formula C20H29NO6 B4005550 1-[4-(2-Methoxy-6-prop-2-enylphenoxy)butyl]pyrrolidine;oxalic acid

1-[4-(2-Methoxy-6-prop-2-enylphenoxy)butyl]pyrrolidine;oxalic acid

Cat. No.: B4005550
M. Wt: 379.4 g/mol
InChI Key: LATBGAHZPKQCMO-UHFFFAOYSA-N
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Description

1-[4-(2-Methoxy-6-prop-2-enylphenoxy)butyl]pyrrolidine;oxalic acid is a complex organic compound that belongs to the class of aromatic ethers. This compound is characterized by the presence of a pyrrolidine ring attached to a butyl chain, which is further connected to a methoxy-substituted phenoxy group. The oxalic acid component is often used to form a salt with the pyrrolidine derivative, enhancing its solubility and stability.

Scientific Research Applications

1-[4-(2-Methoxy-6-prop-2-enylphenoxy)butyl]pyrrolidine has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(2-Methoxy-6-prop-2-enylphenoxy)butyl]pyrrolidine typically involves multiple steps, including the formation of the phenoxybutyl intermediate and its subsequent reaction with pyrrolidine. One common method involves the Williamson ether synthesis, where an alkyl halide reacts with an alkoxide to form the ether linkage . The reaction conditions often require a strong base such as sodium hydride or potassium hydride to generate the alkoxide in situ.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can also be employed to form the carbon-carbon bonds efficiently .

Chemical Reactions Analysis

Types of Reactions

1-[4-(2-Methoxy-6-prop-2-enylphenoxy)butyl]pyrrolidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of saturated alkyl chains.

    Substitution: Formation of nitro or halogenated derivatives.

Mechanism of Action

The mechanism of action of 1-[4-(2-Methoxy-6-prop-2-enylphenoxy)butyl]pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s aromatic ether structure allows it to fit into hydrophobic pockets of proteins, potentially inhibiting or modulating their activity. The methoxy and prop-2-enyl groups can participate in hydrogen bonding and van der Waals interactions, stabilizing the compound-protein complex .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(2-Methoxy-6-prop-2-enylphenoxy)butyl]pyrrolidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the methoxy and prop-2-enyl groups enhances its versatility in various reactions and applications.

Properties

IUPAC Name

1-[4-(2-methoxy-6-prop-2-enylphenoxy)butyl]pyrrolidine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO2.C2H2O4/c1-3-9-16-10-8-11-17(20-2)18(16)21-15-7-6-14-19-12-4-5-13-19;3-1(4)2(5)6/h3,8,10-11H,1,4-7,9,12-15H2,2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LATBGAHZPKQCMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OCCCCN2CCCC2)CC=C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[4-(2-Methoxy-6-prop-2-enylphenoxy)butyl]pyrrolidine;oxalic acid
Reactant of Route 2
1-[4-(2-Methoxy-6-prop-2-enylphenoxy)butyl]pyrrolidine;oxalic acid
Reactant of Route 3
1-[4-(2-Methoxy-6-prop-2-enylphenoxy)butyl]pyrrolidine;oxalic acid
Reactant of Route 4
1-[4-(2-Methoxy-6-prop-2-enylphenoxy)butyl]pyrrolidine;oxalic acid
Reactant of Route 5
Reactant of Route 5
1-[4-(2-Methoxy-6-prop-2-enylphenoxy)butyl]pyrrolidine;oxalic acid
Reactant of Route 6
1-[4-(2-Methoxy-6-prop-2-enylphenoxy)butyl]pyrrolidine;oxalic acid

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